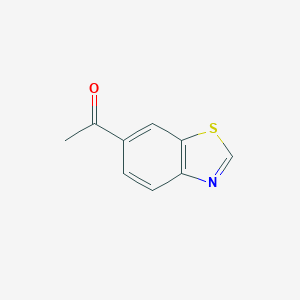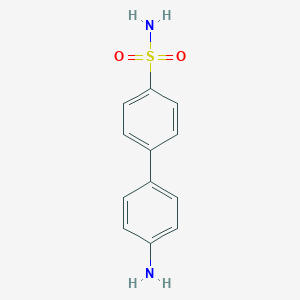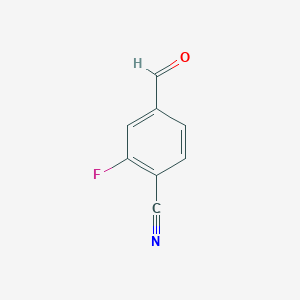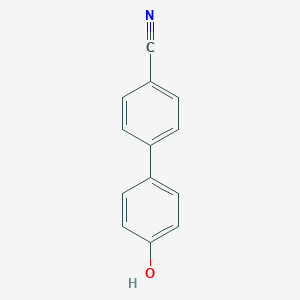
1-(4-Methylpyridin-2-yl)propan-1-one
Übersicht
Beschreibung
“1-(4-Methylpyridin-2-yl)propan-1-one” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(4-Methylpyridin-2-yl)propan-1-one” is 1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-2-yl)propan-1-one” is a liquid . Its molecular weight is 149.19 . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
A novel compound related to 1-(4-Methylpyridin-2-yl)propan-1-one demonstrated significant antioxidant activity, DNA binding, and molecular docking studies, suggesting its potential as a nutraceutical (Yılmaz et al., 2020).
New ligands, including derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one, and their ruthenium(II) complexes, have shown promise in various applications such as catalysis and electrochemical reactions (Bian & Furue, 2009).
Derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one have been synthesized and studied for their antimicrobial and antioxidant activities, contributing to the development of biologically active compounds (Čižmáriková et al., 2020).
Research on efficient synthesis methods for 2,4-substituted [1,8]naphthyridines from related compounds shows the potential for effective synthesis of aryl derivatives (Abbiati et al., 2002).
A metal chelator derivative of 1-(4-Methylpyridin-2-yl)propan-1-one enhanced antitumor activity and cellular imaging by promoting apoptosis in cancer cells (Roy et al., 2011).
2-(4-Methylpyridin-2-yl)-1H-benzimidazole derivatives, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, showed significant data on tautomeric equilibrium, hydrogen bonds, and conformational inversion of partially saturated rings (Barni et al., 2003).
Novel cyclodidepsipeptides, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, have potential as effective inhibitors of xanthine oxidase and anti-inflammatory agents, which may aid in treating conditions like gout (Šmelcerović et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSDRMALRIGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)propan-1-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

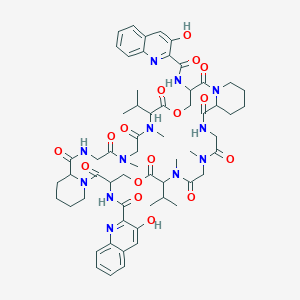
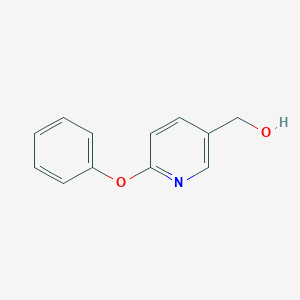
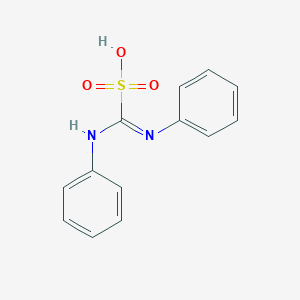
![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)
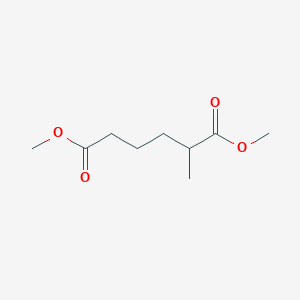
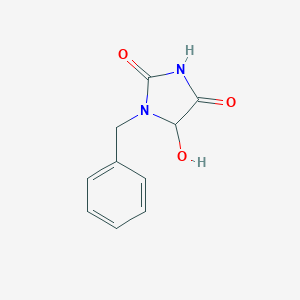
![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
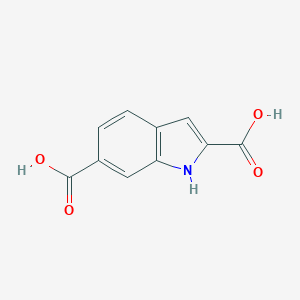
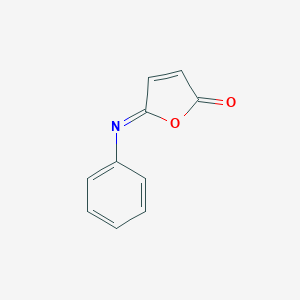
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)
